molecular formula C13H15N3O B13975335 4-(6-Isopropoxypyrazin-2-yl)aniline

4-(6-Isopropoxypyrazin-2-yl)aniline

Cat. No.: B13975335
M. Wt: 229.28 g/mol
InChI Key: SMTKECIEVKESKJ-UHFFFAOYSA-N
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Description

4-(6-Isopropoxypyrazin-2-yl)aniline is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological and pharmacological activities. This compound features a pyrazine ring substituted with an isopropoxy group at the 6-position and an aniline group at the 4-position. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Isopropoxypyrazin-2-yl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Isopropoxypyrazin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline group, using reagents such as halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.

    Substitution: Halides, sulfonates, and catalysts like palladium or copper.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(6-Isopropoxypyrazin-2-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Isopropoxypyrazin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness: 4-(6-Isopropoxypyrazin-2-yl)aniline is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its isopropoxy and aniline groups contribute to its versatility in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(6-propan-2-yloxypyrazin-2-yl)aniline

InChI

InChI=1S/C13H15N3O/c1-9(2)17-13-8-15-7-12(16-13)10-3-5-11(14)6-4-10/h3-9H,14H2,1-2H3

InChI Key

SMTKECIEVKESKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=CN=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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